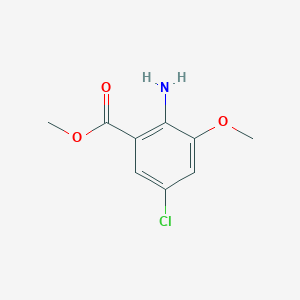

Methyl 2-amino-5-chloro-3-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-5-chloro-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXIKQUSMLUZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906095-44-1 | |

| Record name | methyl 2-amino-5-chloro-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Methyl 2 Amino 5 Chloro 3 Methoxybenzoate

Retrosynthetic Analysis and Disconnection Strategies for Methyl 2-amino-5-chloro-3-methoxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 2-amino-5-chloro-3-methoxybenzoate, the primary disconnections involve the ester, the chloro, the amino, and the methoxy (B1213986) groups.

The most logical final step is the esterification of the corresponding carboxylic acid, 2-amino-5-chloro-3-methoxybenzoic acid. This is a standard and high-yielding transformation that is unlikely to interfere with the other functional groups on the aromatic ring.

The preceding step would likely be the chlorination of a 2-amino-3-methoxybenzoic acid precursor. The amino and methoxy groups are both ortho-, para-directing. Since the position para to the amino group is occupied by the carboxylic acid (or its precursor), and the position ortho to the methoxy group is also occupied, the chlorine will be directed to the position para to the methoxy group and ortho to the amino group, which is the desired C-5 position.

The 2-amino-3-methoxybenzoic acid intermediate can be derived from a reduction of a nitro group. Therefore, a plausible precursor is 2-nitro-3-methoxybenzoic acid. The introduction of an amino group via the reduction of a nitro group is a common and efficient strategy in aromatic synthesis.

The methoxy group can be introduced via methylation of a corresponding phenol (B47542). This suggests that 3-hydroxy-2-nitrobenzoic acid could be a key intermediate.

This leads to a potential retrosynthetic pathway:

Target: Methyl 2-amino-5-chloro-3-methoxybenzoate

Disconnect C-O (ester): 2-amino-5-chloro-3-methoxybenzoic acid

Disconnect C-Cl (chlorination): 2-amino-3-methoxybenzoic acid

Disconnect C-N (reduction): 2-nitro-3-methoxybenzoic acid

Disconnect C-O (etherification): 3-hydroxy-2-nitrobenzoic acid

Disconnect C-N and C-C (from simpler aromatics): This could lead back to simpler starting materials like m-hydroxybenzoic acid.

An alternative strategy could involve introducing the chlorine atom at an earlier stage, but this would depend on the directing effects of the substituents present at that point in the synthesis.

Precursor Compounds and Synthetic Building Blocks

The successful synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate hinges on the judicious selection of starting materials and building blocks.

The choice of the initial aromatic compound is critical and will dictate the subsequent sequence of reactions. Based on the retrosynthetic analysis, several starting materials could be considered. A common approach is to start with a commercially available, substituted benzoic acid.

For instance, a synthesis could commence from 3-methoxy-2-nitrobenzoic acid or 3-hydroxy-2-nitrobenzoic acid. Alternatively, a route starting from m-toluic acid has been described for a similar compound, which involves nitration, reduction, chlorination, and finally esterification. google.com The selection often depends on the cost, availability, and the efficiency of the subsequent transformation steps.

The most prevalent method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This two-step process involves an initial nitration of the aromatic ring followed by reduction.

Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is governed by the existing substituents on the ring.

Reduction: The nitro group can be reduced to an amine under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. chemicalbook.com Other reducing agents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid can also be employed. A patent for a similar compound describes the hydrogenation of a nitro-substituted benzoic acid to obtain the corresponding amino-benzoic acid. google.com

The methoxy group is typically introduced by the methylation of a hydroxyl group. This etherification reaction is often carried out using a methylating agent in the presence of a base.

A common and effective method is the Williamson ether synthesis, where a phenoxide (formed by treating the phenol with a base like sodium hydroxide (B78521) or potassium carbonate) is reacted with a methylating agent.

| Methylating Agent | Base | Typical Conditions | Yield (%) |

| Dimethyl sulfate | Potassium hydroxide | Acetone, 20-30°C | High |

| Methyl iodide | Potassium carbonate | Acetone or DMF, reflux | Good to High |

One study on the synthesis of a related compound, Methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), reported an etherification yield of 92.6%. researchgate.net Another patent describes the use of dimethyl sulfate for the methylation of a phenolic hydroxyl group. google.com

The introduction of a chlorine atom onto the aromatic ring can be achieved through electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is crucial to ensure the desired regioselectivity and to avoid side reactions.

Given the activating and ortho-, para-directing nature of the amino and methoxy groups, the chlorination of a 2-amino-3-methoxybenzoic acid precursor is expected to proceed at the C-5 position.

| Chlorinating Agent | Solvent | Conditions | Yield (%) |

| N-Chlorosuccinimide (NCS) | N,N-Dimethylformamide (DMF) | 65-75°C | 87.5-88.3 google.com |

| Cyanuric chloride | Dichloroethane | 25-30°C | 85 patsnap.com |

| Chlorine gas | Dichloroethane | 50°C | High google.com |

| Sulfuryl chloride | Ether | Cooling | ~50 prepchem.com |

| Dichlorohydantoin | N,N-Dimethylformamide (DMF) | 100-110°C | 87.0-87.7 google.com |

The use of N-chlorosuccinimide is often favored in laboratory settings due to its ease of handling, though other reagents like cyanuric chloride and chlorine gas are also employed, particularly in industrial processes. google.compatsnap.comgoogle.com

The final step in the proposed synthesis is the conversion of the 2-amino-5-chloro-3-methoxybenzoic acid to its methyl ester. This is a standard esterification reaction.

The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or hydrochloric acid. google.com The reaction is usually heated to reflux to drive it to completion.

A patent describing the synthesis of a related compound specifies the use of concentrated sulfuric acid as a catalyst for the esterification of 2-amino-5-chloro-3-methylbenzoic acid with an alcohol, with a mass ratio of the benzoic acid to the alcohol of 1:4-6. google.com In a different synthesis, an esterification step was optimized to achieve a yield of 97.4%. researchgate.net

| Reaction | Reagents | Conditions |

| Fischer Esterification | Methanol (B129727), Concentrated H₂SO₄ | Reflux |

This reaction is generally high-yielding and provides a straightforward route to the final target compound, Methyl 2-amino-5-chloro-3-methoxybenzoate.

Classical and Modern Synthetic Transformations

The construction of the target molecule relies on a series of well-established and contemporary chemical reactions. These include electrophilic aromatic substitution for the introduction of nitro and chloro groups, subsequent reduction to form the amino group, and the potential for metal-catalyzed cross-coupling reactions for further functionalization.

Electrophilic aromatic substitution (SEAr) is a fundamental process for the functionalization of aromatic rings. wikipedia.org In the context of synthesizing Methyl 2-amino-5-chloro-3-methoxybenzoate, this reaction class is pivotal for introducing key substituents onto the benzene (B151609) ring. The reaction proceeds through a two-step mechanism involving the attack of the aromatic π-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto an aromatic ring. rsc.org This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu For a precursor such as methyl 3-methoxybenzoate, the methoxy group is an ortho-, para-director. However, the ester group is a meta-director. The combination of these directing effects and steric hindrance will influence the position of nitration.

A common procedure involves the slow addition of a nitrating mixture to a solution of the methyl benzoate derivative at low temperatures to control the exothermic reaction and prevent side reactions. orgsyn.orgpreproom.org The reaction of methyl 4-(3-chloropropoxy)-3-methoxybenzoate with nitric acid in acetic acid provides the corresponding 2-nitro derivative. nih.gov

Table 1: Representative Nitration Reactions

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl benzoate | HNO₃, H₂SO₄ | 0-15°C | Methyl 3-nitrobenzoate | 81-85% orgsyn.org |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | HNO₃, Acetic acid | 273-278 K to room temp. | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Not specified nih.gov |

| m-Toluic acid | HNO₃ (60-75%) | 0-20°C | 2-Nitro-3-methylbenzoic acid | Not specified google.com |

Halogenation is another crucial electrophilic aromatic substitution reaction. wikipedia.org While elemental halogens can be used with a Lewis acid catalyst, N-halosuccinimides, such as N-chlorosuccinimide (NCS), offer a milder and more selective method for chlorination. chemicalbook.com The reaction of an activated aromatic ring with NCS typically proceeds in a polar solvent.

For instance, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid can be achieved by treating 2-amino-3-methylbenzoic acid with N-chlorosuccinimide in N,N-dimethylformamide (DMF). chemicalbook.com A similar strategy can be envisioned for the chlorination of a suitable precursor to Methyl 2-amino-5-chloro-3-methoxybenzoate. A patent describes the chlorination of methyl 4-amino-2-methoxybenzoate with N-chlorosuccinimide in DMF to yield methyl 4-amino-5-chloro-2-methoxybenzoate with a yield of 87.5%. google.com

Table 2: Chlorination with N-chlorosuccinimide

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide | DMF | Reflux, 3 hours | 2-Amino-5-chloro-3-methylbenzoic acid | 83% chemicalbook.com |

| Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide | DMF | 70°C, 3 hours | Methyl 4-amino-5-chloro-2-methoxybenzoate | 87.5% google.com |

While electrophilic substitution is more common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on aromatic rings bearing strong electron-withdrawing groups. This pathway is generally not the primary route for the synthesis of the target compound, as the substituents present (amino, methoxy) are activating groups, making the ring less susceptible to nucleophilic attack.

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of aromatic amines. aiinmr.comma.edu This step is crucial in a synthetic sequence where a nitro group has been introduced via electrophilic nitration. A variety of reducing agents can be employed for this purpose.

Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel in the presence of hydrogen gas. google.com Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective. A patent describes the hydrogenation of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid using a hydrogenation catalyst in a solvent like ethanol, methanol, or tetrahydrofuran at 40-60°C. google.com

Table 3: Reduction of Nitroarenes

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Nitro-3-methylbenzoic acid | Pd/C, Pt/C, or Raney Ni; H₂ | Ethanol, Methanol, or THF | 40-60°C, 2-3 h | 2-Amino-3-methylbenzoic acid google.com |

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govacs.org For a molecule like Methyl 2-amino-5-chloro-3-methoxybenzoate, the chloro substituent provides a handle for such transformations.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for aryl functionalization. For instance, the chloro group could potentially be coupled with various partners to introduce new substituents. A study on palladium-catalyzed Hiyama cross-coupling demonstrated the successful coupling of methyl 3-chlorobenzoate with phenyltrifluorosilane in the presence of a palladium acetate catalyst and a phosphine ligand. mdpi.com Iron-catalyzed cross-coupling reactions of aryl chlorobenzoates with Grignard reagents have also been reported as an environmentally benign alternative. researchgate.net While not directly applied to the synthesis of the title compound, these methodologies showcase the potential for its further derivatization.

Based on a comprehensive search of available scientific literature and patent databases, detailed information regarding the specific synthetic methodologies and process optimization for Methyl 2-amino-5-chloro-3-methoxybenzoate, as outlined in the requested article structure, is not publicly available.

The search did identify patents referencing the synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate. For instance, a method involves the chlorination of methyl 2-amino-3-methoxybenzoate using N-chlorosuccinimide in a solvent like N,N-dimethylformamide (DMF) google.com. However, this information does not extend to the specific, advanced topics required for the article.

There is no available data concerning the following outlined sections for this particular compound:

Process Optimization and Reaction Engineering:There is a lack of published research on the process optimization and reaction engineering aspects for the synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate.

Scalability Considerations for Industrial Synthesis:There is no information regarding the challenges or strategies for scaling up the synthesis of this compound for industrial production.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres to the strict outline provided.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Chloro 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. A full suite of NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of Methyl 2-amino-5-chloro-3-methoxybenzoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum is used to identify the chemical environment and connectivity of hydrogen atoms in a molecule. For Methyl 2-amino-5-chloro-3-methoxybenzoate, the spectrum is expected to show five distinct signals corresponding to the different types of protons.

The aromatic region would feature two signals for the protons at the C4 and C6 positions. Due to their meta-relationship, they would appear as doublets with a small coupling constant. The amino (NH₂) protons are anticipated to appear as a broad singlet, a characteristic often resulting from quadrupole broadening and potential hydrogen exchange. The two methyl groups—one from the ester and one from the methoxy (B1213986) ether—are expected to be sharp singlets, as their protons are not coupled to any neighboring protons.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 | ~7.0 - 7.3 | Doublet (d) | ~2-3 | 1H |

| H-4 | ~6.7 - 7.0 | Doublet (d) | ~2-3 | 1H |

| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A | 2H |

| OCH₃ (ester) | ~3.8 - 3.9 | Singlet (s) | N/A | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. fiveable.me For this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms in the molecule.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The six carbons of the benzene (B151609) ring will resonate in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the attached substituents (amino, chloro, methoxy, and carboxyl groups). pearson.comlibretexts.org The two methyl carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~165 - 170 |

| C-3 (Ar-OCH₃) | ~150 - 155 |

| C-2 (Ar-NH₂) | ~140 - 145 |

| C-1 (Ar-COOCH₃) | ~125 - 130 |

| C-5 (Ar-Cl) | ~120 - 125 |

| C-6 (Ar-H) | ~115 - 120 |

| C-4 (Ar-H) | ~110 - 115 |

| OCH₃ (ester) | ~52 - 53 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A key correlation expected for Methyl 2-amino-5-chloro-3-methoxybenzoate would be a cross-peak between the aromatic protons at C4 and C6, confirming their through-bond coupling. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. wikipedia.org It would definitively link the H4 signal to the C4 signal, H6 to C6, the ester methyl protons to their carbon, and the ether methoxy protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons, which is essential for piecing together the molecular skeleton. youtube.com Key expected correlations include:

The ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

The H4 proton to carbons C2, C5, and C6.

The H6 proton to carbons C2, C4, and C5.

The methoxy protons (-OCH₃) to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, regardless of bonding. slideshare.net Expected NOESY correlations would help confirm the substituent positions, such as a correlation between the methoxy protons at C3 and the aromatic proton at C4.

Quantitative NMR for Purity Determination

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a chemical compound without the need for an identical reference standard of that compound. emerypharma.comtandfonline.comnih.gov The purity of a Methyl 2-amino-5-chloro-3-methoxybenzoate sample could be precisely determined using this technique.

The methodology involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube. nih.gov By comparing the integral of a distinct, well-resolved signal from the analyte (e.g., one of the sharp methyl singlets) to a signal from the internal standard, the absolute purity of the analyte can be calculated. acs.org This technique provides a versatile and orthogonal method for purity assessment compared to traditional chromatographic methods. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. fiveable.memeasurlabs.comnumberanalytics.com For Methyl 2-amino-5-chloro-3-methoxybenzoate, HRMS would be used to confirm its molecular formula, C₉H₁₀ClNO₃.

The analysis would yield a measured mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺) that is precise to several decimal places. researchgate.net This experimental value would be compared to the calculated theoretical exact mass. Furthermore, the presence of a chlorine atom would be confirmed by the characteristic isotopic pattern, where an [M+2] peak appears with approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. researchgate.net

Predicted HRMS Data

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₀³⁵ClNO₃ | [M+H]⁺ | 216.04277 |

Ionization Techniques (e.g., ESI, EI) and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For Methyl 2-amino-5-chloro-3-methoxybenzoate (C₉H₁₀ClNO₃, Molecular Weight: 215.63 g/mol ), both Electrospray Ionization (ESI) and Electron Ionization (EI) would be effective techniques.

Electrospray Ionization (ESI): ESI is a soft ionization technique that would likely result in the observation of the protonated molecular ion, [M+H]⁺, at m/z 216. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak, showing signals at m/z 216 and m/z 218. This technique is generally associated with minimal fragmentation.

Electron Ionization (EI): EI is a higher-energy technique that causes extensive fragmentation, providing valuable structural information. The mass spectrum of an analogous compound, Methyl 2-amino-5-chlorobenzoate, shows a prominent molecular ion peak and key fragment ions. nist.gov Based on the structure of Methyl 2-amino-5-chloro-3-methoxybenzoate, the EI mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 215 (for ³⁵Cl) and 217 (for ³⁷Cl).

The fragmentation pattern would likely involve characteristic losses of functional groups. Key expected fragments include:

Loss of a methoxy radical (-•OCH₃): This would result in a fragment ion at m/z 184. This is a common fragmentation pathway for methyl esters.

Loss of the carbomethoxy group (-•COOCH₃): This cleavage would produce an ion at m/z 156.

Loss of chlorine (-•Cl): This would lead to a fragment at m/z 180.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group is also a possibility.

The analysis of these fragments helps piece together the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed for unambiguous structural confirmation. In an MS/MS experiment, the molecular ion (e.g., m/z 216 from ESI) is isolated and then subjected to collision-induced dissociation (CID) to generate a second generation of fragment ions. This process provides definitive evidence for the connectivity of the atoms within the molecule.

For Methyl 2-amino-5-chloro-3-methoxybenzoate, the fragmentation of the [M+H]⁺ ion would be studied. The resulting daughter ions would correspond to the loss of neutral molecules such as methanol (B129727) (CH₃OH) or carbon monoxide (CO). By analyzing the masses of these daughter ions, the proposed structure can be confirmed, and it can be distinguished from its isomers.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of Methyl 2-amino-5-chloro-3-methoxybenzoate would exhibit characteristic absorption bands corresponding to its specific functional groups. Based on studies of similar aromatic amines and esters, the following peaks would be anticipated:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching (asymmetric & symmetric) | 3400 - 3200 | Primary Amine (NH₂) |

| C-H Stretching (aromatic) | 3100 - 3000 | Aromatic Ring |

| C-H Stretching (aliphatic) | 3000 - 2850 | Methoxy (-OCH₃) |

| C=O Stretching (ester) | 1730 - 1715 | Methyl Ester (-COOCH₃) |

| N-H Bending (scissoring) | 1650 - 1580 | Primary Amine (NH₂) |

| C=C Stretching (aromatic) | 1600 - 1450 | Aromatic Ring |

| C-O Stretching (ester & ether) | 1300 - 1000 | Ester & Methoxy Group |

| C-Cl Stretching | 800 - 600 | Chloro-aromatic |

These bands provide a molecular fingerprint, allowing for the identification of the key structural components.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in IR, non-polar bonds and symmetric vibrations, such as the aromatic ring C=C stretching, often produce strong signals in Raman spectra. For this compound, strong Raman signals would be expected for the aromatic ring vibrations. Studies on related halogenated aminobenzoic acids have utilized both techniques to perform detailed vibrational assignments. ijtsrd.com The combination of both FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational modes.

X-ray Crystallography and Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Absolute Configuration

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of Methyl 2-amino-5-chloro-3-methoxybenzoate could be grown, SCXRD analysis would provide a wealth of information.

The crystal structure of a related compound, Methyl 2-amino-5-chlorobenzoate, has been determined. researchgate.net It was found to be nearly planar, with intermolecular N—H⋯O hydrogen bonds linking the molecules into chains. researchgate.net

For Methyl 2-amino-5-chloro-3-methoxybenzoate, an SCXRD study would yield:

Precise bond lengths and angles: Confirming the covalent structure.

Torsion angles: Describing the orientation of the amino, methoxy, and ester substituents relative to the benzene ring.

Crystal packing information: Revealing intermolecular interactions such as hydrogen bonding (e.g., between the amino group and the ester carbonyl) and π-π stacking of the aromatic rings.

Unit cell parameters: Defining the size and shape of the repeating unit in the crystal lattice.

The following table shows hypothetical, but expected, crystallographic data based on similar small organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 20 |

| c (Å) | 10 - 15 |

| α, γ (°) | 90 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 800 - 1500 |

| Z | 4 |

This data would provide the absolute confirmation of the molecular structure and offer insights into the solid-state properties of the compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the identification of crystalline phases of a solid material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline structure. For Methyl 2-amino-5-chloro-3-methoxybenzoate, a PXRD analysis would yield a distinct pattern of peaks at specific two-theta (2θ) angles, corresponding to the various lattice planes of the crystal structure.

A hypothetical PXRD data table for this compound would detail the peak positions (2θ), d-spacing (the distance between crystal lattice planes), and the relative intensity of each peak. This data is essential for confirming the phase purity of a synthesized batch and for identifying the material in unknown samples. Without experimental data, a representative data table cannot be constructed.

Hypothetical PXRD Data Table:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| Data | Unavailable | Experimentally |

| Data | Unavailable | Experimentally |

| Data | Unavailable | Experimentally |

| Data | Unavailable | Experimentally |

| Data | Unavailable | Experimentally |

This table is for illustrative purposes only. The values are dependent on experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen and halogen bonds, are crucial in determining the stability and physical properties of the crystalline solid.

For Methyl 2-amino-5-chloro-3-methoxybenzoate, the amino (-NH2), methoxy (-OCH3), ester (-COOCH3), and chloro (-Cl) functional groups are all potential participants in such interactions.

Hydrogen Bonding: The amino group serves as a hydrogen bond donor, while the oxygen atoms of the methoxy and ester groups, as well as the nitrogen of the amino group itself, can act as hydrogen bond acceptors. It is highly probable that intermolecular N-H···O or N-H···N hydrogen bonds play a significant role in the crystal packing of this compound, potentially forming chains or more complex three-dimensional networks. researchgate.net Intramolecular hydrogen bonds, for instance between the amino group and the carbonyl oxygen of the ester, are also possible and would influence the conformation of the molecule. researchgate.net

Halogen Bonding: The chlorine atom on the benzene ring could potentially act as a halogen bond donor, interacting with a nucleophilic atom (like an oxygen or nitrogen) on an adjacent molecule. This type of interaction, where a region of positive electrostatic potential on the halogen interacts with a negative site, can be a significant directional force in crystal engineering.

A detailed analysis of the crystal structure would provide precise measurements of bond lengths, angles, and distances for these interactions.

Table of Potential Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amino) | O=C (ester) | Data Unavailable |

| Hydrogen Bond | N-H (amino) | O (methoxy) | Data Unavailable |

| Halogen Bond | C-Cl | O/N | Data Unavailable |

This table outlines plausible interactions based on the molecular structure. Specific geometric parameters can only be determined through single-crystal X-ray diffraction analysis.

Without empirical data for Methyl 2-amino-5-chloro-3-methoxybenzoate, a definitive description of its crystalline phase and intermolecular interactions remains speculative. Further experimental investigation is required to fully elucidate these structural characteristics.

Computational and Theoretical Chemistry Applications for Methyl 2 Amino 5 Chloro 3 Methoxybenzoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For Methyl 2-amino-5-chloro-3-methoxybenzoate, key rotations would occur around the bonds connecting the amino, methoxy (B1213986), and ester groups to the benzene (B151609) ring. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis helps to identify the most stable conformation(s) of the molecule and the energy barriers for interconversion. rsc.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. ucl.ac.ukunimi.itresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. chemrxiv.orgchemrxiv.org For Methyl 2-amino-5-chloro-3-methoxybenzoate, an MD simulation would typically be performed by placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds or longer. ucl.ac.uk

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) from Theoretical Models

The prediction of NMR chemical shifts (¹H and ¹³C) for a molecule like Methyl 2-amino-5-chloro-3-methoxybenzoate would typically involve geometry optimization of the molecule's structure using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding constants. These calculated values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).

For IR spectroscopy, theoretical calculations can predict the vibrational frequencies and their corresponding intensities. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular geometry. The resulting harmonic vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. These predicted spectra can aid in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching and bending modes of the amino, chloro, methoxy, and ester functional groups.

The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The accuracy of TD-DFT predictions is also sensitive to the choice of functional, basis set, and the modeling of solvent effects. For a substituted benzene derivative like Methyl 2-amino-5-chloro-3-methoxybenzoate, these calculations could predict the π→π* and n→π* transitions characteristic of the aromatic ring and its substituents.

Interactive Data Table: Predicted Spectroscopic Parameters (Hypothetical)

Since experimental and specific computational data for Methyl 2-amino-5-chloro-3-methoxybenzoate are not available, the following table is a hypothetical representation of what could be generated from a computational study. The values are for illustrative purposes only and are based on general principles for similar molecules.

| Parameter | Predicted Value (Hypothetical) | Method (Typical) |

| ¹H NMR Chemical Shift (ppm) | 3.5 - 7.5 | GIAO-DFT/B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (ppm) | 50 - 160 | GIAO-DFT/B3LYP/6-311++G(d,p) |

| IR Frequency (cm⁻¹) | 400 - 4000 | DFT/B3LYP/6-311++G(d,p) |

| UV-Vis λmax (nm) | 200 - 400 | TD-DFT/B3LYP/6-311++G(d,p) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles. For reactions involving Methyl 2-amino-5-chloro-3-methoxybenzoate, such as electrophilic aromatic substitution, nucleophilic acyl substitution, or reactions at the amino group, computational methods can be used to elucidate the step-by-step pathway.

The process begins with identifying the reactants, products, and any potential intermediates. The geometries of these species are then optimized to find their lowest energy structures on the potential energy surface. Transition state structures, which represent the energy maxima along the reaction coordinate, are located using various optimization algorithms. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points (reactants, intermediates, transition states, and products) have been characterized, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the transition state connects the intended reactants and products. The energies of these stationary points are then used to construct a reaction energy profile, which provides the activation energies and reaction enthalpies. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For instance, in a potential reaction of Methyl 2-amino-5-chloro-3-methoxybenzoate, computational studies could determine whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving a stable intermediate.

Theoretical Studies of Molecular Interactions and Recognition Phenomena (Excluding Biological Contexts)

Theoretical methods are also employed to study non-covalent interactions between Methyl 2-amino-5-chloro-3-methoxybenzoate and other molecules. These interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, are fundamental to understanding molecular recognition phenomena in non-biological contexts, such as in materials science or supramolecular chemistry.

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) and methods based on DFT with empirical dispersion corrections (DFT-D) can be used to accurately calculate the interaction energies between molecules. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density topology to identify and characterize non-covalent interactions through the presence of bond critical points. researchgate.net

For Methyl 2-amino-5-chloro-3-methoxybenzoate, theoretical studies could investigate how the interplay of its various functional groups (amino, chloro, methoxy, and ester) dictates its interaction with other molecules. For example, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors. The chlorine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions. Understanding these interactions at a molecular level is crucial for the rational design of new materials and molecular assemblies with desired properties.

Information regarding Methyl 2-amino-5-chloro-3-methoxybenzoate is not available in published scientific literature.

The search included queries for its synthesis, chemical reactions, and physical properties. However, the available literature focuses on structurally related isomers or precursors, such as:

2-Amino-5-chloro-3-methylbenzoic acid

Methyl 2-amino-5-chlorobenzoate

Methyl 5-chloro-2-methoxybenzoate

Methyl 4-amino-5-chloro-2-methoxybenzoate

While the general reactivity of the functional groups present in Methyl 2-amino-5-chloro-3-methoxybenzoate (an aromatic amine, a methyl ester, a chloro group, and a methoxy group) can be predicted from fundamental principles of organic chemistry, providing a thorough, informative, and scientifically accurate article as per the requested outline is not possible without specific research findings for this particular compound.

Constructing an article based on the reactivity of related but different molecules would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings for the specified subject. Therefore, the requested article on the "Chemical Reactivity and Mechanistic Studies of Methyl 2-amino-5-chloro-3-methoxybenzoate" cannot be generated at this time.

Synthetic Applications and Derivatization Strategies of Methyl 2 Amino 5 Chloro 3 Methoxybenzoate

Methyl 2-amino-5-chloro-3-methoxybenzoate as a Key Intermediate in Complex Organic Molecule Synthesisresearchgate.netsigmaaldrich.comgoogle.comchemicalbook.com

The utility of Methyl 2-amino-5-chloro-3-methoxybenzoate as a precursor is most prominent in the synthesis of complex heterocyclic compounds. The ortho-relationship between the amino group and the methyl ester moiety is a classic structural motif that is primed for cyclization reactions to form fused ring systems. This compound is an ideal starting material for producing substituted quinazolinones, a class of compounds that plays a significant role in medicinal chemistry and natural products. researchgate.net The chloro and methoxy (B1213986) substituents on the benzene (B151609) ring allow for the creation of derivatives with specific electronic and steric properties, which is crucial for tuning the biological activity of the final complex molecules. Its role as an intermediate is to provide the core benzene ring and two key reactive centers (amine and ester) that will be incorporated into the final, larger, and more complex heterocyclic framework.

Synthesis of Advanced Organic Scaffolds and Heterocyclic Systemsresearchgate.netresearchgate.netbenchchem.comfrontiersin.orgnih.gov

The synthesis of advanced organic scaffolds from Methyl 2-amino-5-chloro-3-methoxybenzoate primarily leverages the nucleophilic character of the amino group and its proximity to the electrophilic ester carbonyl carbon. This arrangement facilitates the construction of a wide array of nitrogen-containing heterocycles. nih.govmdpi.com These synthetic strategies are fundamental in medicinal and materials chemistry for generating novel compounds with diverse functional properties.

The most direct application of Methyl 2-amino-5-chloro-3-methoxybenzoate in forming fused rings is in the synthesis of the quinazolinone scaffold. nih.gov In these reactions, the nitrogen of the amino group and the carbonyl carbon of the methyl ester become part of the newly formed heterocyclic ring. A common strategy involves a condensation reaction with a reagent that can provide the remaining one or two atoms needed to complete the ring. For example, reaction with formamide, orthoesters, or amidoximes can provide the necessary carbon and/or nitrogen atoms to close the ring and form the fused quinazolinone system. researchgate.netorganic-chemistry.org The planarity of the aminobenzoate precursor, aided by intramolecular hydrogen bonding, facilitates the cyclization process to yield these stable, bicyclic aromatic structures. researchgate.net

Condensation reactions with bifunctional reagents are a powerful method for constructing heterocyclic systems from Methyl 2-amino-5-chloro-3-methoxybenzoate. In this approach, a reagent containing two electrophilic sites reacts with the nucleophilic amino group. For instance, a reaction with an α-keto acid could involve initial condensation between the amino group and one carbonyl group to form an imine, followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a new ring system. organic-chemistry.org This strategy allows for the systematic construction of diverse heterocyclic frameworks by varying the nature of the bifunctional partner. The general principle involves a sequence of condensation followed by cyclization, a cornerstone of heterocyclic synthesis. nih.govmdpi.com

The structure of Methyl 2-amino-5-chloro-3-methoxybenzoate makes it an excellent precursor for a variety of nitrogen-containing heterocycles. While quinazolinones are the most frequently synthesized class of compounds from this intermediate, other heterocyclic systems are also accessible. nih.govresearchgate.net Depending on the co-reactants and reaction conditions, other fused systems like benzothiazoles or pyrazoles could potentially be synthesized through multi-step sequences. frontiersin.orgmdpi.com The versatility of the aminobenzoate scaffold is a key theme in the synthesis of these important molecular motifs. mdpi.com

The table below summarizes key heterocyclic systems derived from aminobenzoate precursors.

| Heterocyclic System | Reaction Type | Key Reagents |

| Quinazolinones | Cyclization / Condensation | Amidoximes, Orthoesters, Formamide, α-Keto acids |

| Benzimidazoles | Condensation / Cyclization | Aldehydes, Carboxylic acids |

| Pyrazolopyridines | Multi-component Condensation | Diketones, Aldehydes |

Development of Novel Derivatives with Modified Substitution Patterns

The methyl ester of the benzoate (B1203000) moiety is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a diverse library of derivatives. Two primary interconversions are particularly important: hydrolysis and amidation.

Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid (2-amino-5-chloro-3-methoxybenzoic acid) under basic conditions. This reaction, often called saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. researchgate.netchemspider.com The resulting carboxylic acid is a key intermediate itself, offering a new reactive handle for further modifications, such as peptide couplings.

Amidation: The ester can be converted directly into an amide by reacting it with an amine. For example, heating Methyl 2-amino-5-chloro-3-methoxybenzoate with a primary amine like methylamine (B109427) would yield the corresponding N-methylamide derivative. justia.com This reaction broadens the scope of accessible derivatives, enabling the introduction of various substituents via the amine reagent.

These fundamental transformations are summarized in the table below.

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | 1. NaOH or KOH, H₂O/Methanol (B129727), Heat2. HCl or H₂SO₄ (acidification) |

| Methyl Ester (-COOCH₃) | N-Substituted Amide (-CONHR) | Amine (R-NH₂), Heat |

Modifications to the Amine and Methoxy Groups

The presence of reactive amine and methoxy groups on the aromatic ring of Methyl 2-amino-5-chloro-3-methoxybenzoate offers opportunities for a variety of derivatization strategies. These modifications can be employed to alter the molecule's physicochemical properties, introduce new functionalities, or prepare intermediates for more complex molecular architectures.

The reactivity of the amino group is influenced by the electronic effects of the other substituents on the benzene ring. The electron-donating methoxy group at the meta-position and the electron-withdrawing chloro and methyl ester groups influence the nucleophilicity of the amine. Standard transformations of aromatic amines can be applied to this molecule, including N-acylation, N-alkylation, and diazotization.

N-acylation can be readily achieved by treating the parent compound with acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This modification can be useful for introducing a variety of functional groups and for modulating the electronic properties of the aromatic system. Similarly, N-alkylation can be performed using alkyl halides, although controlling the degree of alkylation to avoid the formation of tertiary amines or quaternary ammonium (B1175870) salts may require careful selection of reaction conditions. rsc.orgvedantu.comacs.orgnih.gov

Diazotization of the amino group, by treatment with nitrous acid, would yield a reactive diazonium salt. brainly.comwikipedia.orgresearchgate.netresearchgate.net This intermediate can subsequently be subjected to a range of Sandmeyer or related reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, in place of the original amino functionality.

The methoxy group, while generally less reactive than the amine, can undergo O-demethylation to yield the corresponding phenol (B47542). This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. researchgate.netrsc.org The resulting phenol can then serve as a handle for further functionalization, for instance, through O-alkylation or O-acylation to introduce different alkoxy or acyloxy groups.

A summary of potential modifications to the amine and methoxy groups is presented in the interactive table below.

Interactive Table: Potential Derivatization Reactions of Methyl 2-amino-5-chloro-3-methoxybenzoate

| Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

| Amine | N-Acylation | Acetyl chloride, pyridine | Methyl 2-(acetylamino)-5-chloro-3-methoxybenzoate |

| Amine | N-Alkylation | Methyl iodide, K2CO3 | Methyl 5-chloro-3-methoxy-2-(methylamino)benzoate |

| Amine | Diazotization | NaNO2, HCl, 0-5 °C | Methyl 5-chloro-2-(chlorodiazenyl)-3-methoxybenzoate |

| Methoxy | O-Demethylation | BBr3, CH2Cl2 | Methyl 2-amino-5-chloro-3-hydroxybenzoate |

Design and Synthesis of Chemically Related Analogues for Comparative Studies

To investigate the structure-activity relationships of Methyl 2-amino-5-chloro-3-methoxybenzoate in various contexts, the design and synthesis of chemically related analogues are crucial. These analogues can be designed by systematically modifying the substitution pattern on the aromatic ring. Comparative studies using these analogues can provide valuable insights into the role of each substituent in determining the molecule's properties and activity.

Key modifications could include:

Variation of the Halogen at the 5-position: Replacing the chloro group with other halogens, such as fluoro, bromo, or iodo, would allow for an investigation into the effect of halogen size and electronegativity. The synthesis of these analogues would likely follow a similar pathway to the parent compound, starting from the appropriately halogenated 3-methoxyanthranilic acid. biosynce.comorgsyn.orgresearchgate.net

Modification of the Alkoxy Group at the 3-position: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) or even a hydroxyl group (via demethylation) would probe the influence of the steric bulk and hydrogen-bonding capacity of this substituent.

Positional Isomers: Synthesizing isomers where the substituents are arranged differently on the aromatic ring would help to understand the importance of their relative positions. For example, moving the chloro group to the 4- or 6-position would significantly alter the electronic and steric environment of the amine and ester groups.

Derivatives of the Carboxylic Acid: Hydrolysis of the methyl ester to the corresponding carboxylic acid would introduce a new functional group with different properties. This carboxylic acid could then be converted to a variety of amides or other esters.

The synthesis of these analogues would generally involve multi-step sequences starting from appropriately substituted benzene derivatives. For instance, the synthesis of a 5-bromo analogue would likely begin with the bromination of a suitable 2-amino-3-methoxybenzoic acid precursor. biosynce.com The general synthetic strategy would involve the key steps of nitration, reduction of the nitro group to an amine, and esterification of the carboxylic acid, with the order of these steps being crucial to achieve the desired substitution pattern. google.compatsnap.com

An overview of some designed analogues and their potential synthetic precursors is provided in the interactive table below.

Interactive Table: Designed Analogues of Methyl 2-amino-5-chloro-3-methoxybenzoate and Their Synthetic Precursors

| Analogue Name | Structural Modification | Potential Synthetic Precursor |

| Methyl 2-amino-5-bromo-3-methoxybenzoate | Chloro group at C5 replaced by Bromo | 2-Amino-5-bromo-3-methoxybenzoic acid |

| Methyl 2-amino-5-fluoro-3-methoxybenzoate | Chloro group at C5 replaced by Fluoro | 2-Amino-5-fluoro-3-methoxybenzoic acid |

| Methyl 2-amino-3-ethoxy-5-chlorobenzoate | Methoxy group at C3 replaced by Ethoxy | 2-Amino-5-chloro-3-ethoxybenzoic acid |

| 2-Amino-5-chloro-3-methoxybenzoic acid | Methyl ester hydrolyzed to carboxylic acid | Methyl 2-amino-5-chloro-3-methoxybenzoate |

| Methyl 2-amino-4-chloro-3-methoxybenzoate | Chloro group moved from C5 to C4 | 2-Amino-4-chloro-3-methoxybenzoic acid |

Advanced Analytical Methodologies for Purity and Identity Confirmation of Methyl 2 Amino 5 Chloro 3 Methoxybenzoate and Its Derivatives

Chromatographic Techniques Coupled with Spectrometry (e.g., LC-MS, GC-MS)

Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable for the unambiguous identification of Methyl 2-amino-5-chloro-3-methoxybenzoate and its process-related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of non-volatile and thermally labile compounds. The compound of interest is first separated on a liquid chromatography column, often a reversed-phase column, and the eluent is introduced into a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and provides structural information through fragmentation patterns. For complex mixtures, this technique is invaluable for separating and identifying individual components, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for volatile and thermally stable derivatives. In GC-MS, the sample is vaporized and separated in a gas chromatographic column before being detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, characterized by the molecular ion peak and specific fragmentation patterns. For instance, analysis of a related compound, Methyl 5-chloro-2-methoxybenzoate, by GC-MS reveals a characteristic fragmentation pattern with key mass-to-charge (m/z) ratios that help confirm its identity nih.gov. The fragmentation of methoxy (B1213986) methyl phenylacetones has also been studied, providing insight into how similar structures break apart in the mass spectrometer oup.com.

| Technique | Application | Key Information Obtained | Example m/z Data (for related compound Methyl 5-chloro-2-methoxybenzoate) nih.gov |

| LC-MS | Purity assessment, impurity profiling, identification of non-volatile compounds. | Molecular weight, structural fragments, separation of complex mixtures. | Not available |

| GC-MS | Identification of volatile compounds and impurities, purity confirmation. | Molecular ion peak, characteristic fragmentation patterns for structural elucidation. | Top Peak: 169, 2nd Highest: 171, 3rd Highest: 111 |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity and quantifying the amount of Methyl 2-amino-5-chloro-3-methoxybenzoate in a sample. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

A typical HPLC method for purity assessment involves using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. The area of the peak corresponding to the main compound is compared to the total area of all peaks in the chromatogram to calculate its purity. For instance, in the synthesis of the related precursor 2-amino-5-chloro-3-methylbenzoic acid, liquid phase detection (a term often used for HPLC) confirmed purities of 98.5% to 99.5% patsnap.comgoogle.com. A patent for the preparation of 2-methoxyl-5-amino sulfonyl methyl benzoate (B1203000) also specifies the use of HPLC to determine a content of 92.1% google.com.

| Parameter | Description | Typical Conditions for Related Compounds google.com |

| Stationary Phase | The material inside the column that separates the sample components. | Reversed-phase C18 column |

| Mobile Phase | The solvent that carries the sample through the column. | Methanol and water mixture (e.g., 50:50 volume ratio) |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1 mL/min |

| Detection | The method used to "see" the components as they exit the column. | UV detector at a specific wavelength (e.g., 265 nm) |

| Purity Achieved | The measured purity of the target compound in synthesis examples. | 99.1% - 99.5% |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison provides a direct confirmation of the compound's elemental composition and is a critical checkpoint for verifying the identity of a newly synthesized batch. For Methyl 2-amino-5-chloro-3-methoxybenzoate (C9H10ClNO3), the theoretical percentages of C, H, and N can be precisely calculated and used as a benchmark.

Below is a table showing the molecular formulas and corresponding elemental compositions for the target compound and related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |

| Methyl 2-amino-5-chloro-3-methoxybenzoate | C9H10ClNO3 | 215.64 | 50.13% | 4.67% | 6.50% |

| Methyl 2-amino-5-chlorobenzoate nist.gov | C8H8ClNO2 | 185.61 | 51.77% | 4.34% | 7.55% |

| Methyl 2-amino-3-methoxybenzoate sigmaaldrich.com | C9H11NO3 | 181.19 | 59.66% | 6.12% | 7.73% |

| 2-Amino-5-chloro-3-methylbenzoic acid chemicalbook.com | C8H8ClNO2 | 185.61 | 51.77% | 4.34% | 7.55% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Decomposition Pathways

Thermal analysis techniques provide crucial information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point, a key physical property that indicates purity. A sharp melting peak suggests a high-purity substance, whereas a broad peak often indicates the presence of impurities. For example, the related compound 2-amino-5-chloro-3-methylbenzoic acid has a reported melting point of 239-243 °C google.comsigmaaldrich.comsigmaaldrich.com.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is used to assess thermal stability and study decomposition pathways. The TGA curve shows the temperatures at which the compound begins to decompose and the amount of mass lost at each stage. This information is critical for understanding the compound's stability under different thermal conditions. Studies on the thermal behavior of related metal-2-methoxybenzoate compounds have utilized TG-DTA (Thermogravimetry-Differential Thermal Analysis) to understand their composition, dehydration, and thermal decomposition patterns researchgate.net.

| Technique | Property Measured | Information Provided |

| DSC | Heat flow into or out of a sample as a function of temperature. | Melting point, phase transitions, purity indication. |

| TGA | Mass change of a sample as a function of temperature. | Thermal stability, decomposition temperature, solvent/water content. |

X-ray Fluorescence (XRF) for Elemental Composition (if applicable)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. While more commonly applied to inorganic materials, it can be used to detect the presence of elements heavier than sodium. In the context of Methyl 2-amino-5-chloro-3-methoxybenzoate, XRF could theoretically be employed to confirm the presence of the chlorine atom. The sample is irradiated with high-energy X-rays, causing the elements within it to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. However, for organic molecules like the one , techniques such as mass spectrometry and elemental analysis are typically preferred for confirming the presence and quantity of heteroatoms like chlorine, as they provide more comprehensive structural and compositional data.

Challenges and Future Research Directions for Methyl 2 Amino 5 Chloro 3 Methoxybenzoate Research

Advancements in Green Chemistry Approaches for Sustainable Synthesis

Conventional synthesis routes for compounds structurally related to Methyl 2-amino-5-chloro-3-methoxybenzoate often rely on multi-step processes involving nitration, reduction, and chlorination, which can utilize harsh reagents and generate significant waste. For instance, common chlorinating agents include N-chlorosuccinimide or cyanuric chloride, and solvents like N,N-dimethylformamide (DMF) are frequently used, posing environmental and processing challenges. patsnap.comchemicalbook.comgoogle.com

A primary challenge is the environmental impact of these traditional methods. Future research must prioritize the development of green and sustainable synthetic protocols. This involves a multi-faceted approach:

Safer Solvents: Replacing high-boiling point, toxic solvents like DMF with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.

Alternative Reagents: Investigating more environmentally benign chlorinating agents and avoiding stoichiometric reagents where possible.

Process Intensification: Adopting energy-efficient methods like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. A recent patent for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, highlights a greener approach by using ammonia (B1221849) as a nucleophilic reagent to avoid nitration and subsequent hydrogenation reduction steps, thus improving atom economy. google.com

The overarching goal is to redesign the synthesis from the ground up, aligning with the twelve principles of green chemistry to create processes that are not only efficient but also environmentally responsible.

Discovery of Novel Reaction Pathways and Highly Selective Catalytic Systems

Current synthetic strategies typically follow a linear sequence of functional group interconversions on a pre-existing aromatic core. A significant future direction lies in the discovery of novel reaction pathways that can construct the target molecule more efficiently. This could involve:

C-H Activation: Exploring late-stage functionalization via C-H activation, which could allow for the direct and selective installation of amino, chloro, or methoxy (B1213986) groups onto a simpler benzene (B151609) ring derivative, drastically shortening the synthetic sequence.

Catalytic Systems: The development of highly selective catalysts is paramount. For substituted anilines, achieving precise regioselectivity is a common hurdle. bohrium.com Future research should focus on designing catalysts (e.g., palladium, copper, or nickel-based) that can selectively direct chlorination or amination to the desired positions on the aromatic ring, avoiding the formation of isomeric impurities. A study on the synthesis of substituted anilines from cyclohexanones using a Pd/C-ethylene system demonstrates a novel, non-aerobic catalytic approach that could inspire new routes. bohrium.com

In-depth Investigations of Reaction Intermediates and Transition States for Enhanced Control

A fundamental understanding of the reaction mechanism is crucial for optimizing any chemical synthesis. For the synthesis of Methyl 2-amino-5-chloro-3-methoxybenzoate, there is a notable lack of detailed mechanistic studies. Future research should undertake in-depth investigations of the reaction intermediates and transition states for key transformations, such as the chlorination of the aminobenzoate precursor.

This can be achieved through a combination of:

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the structures of transient intermediates and transition states.

Spectroscopic Analysis: Employing in-situ monitoring techniques like ReactIR (Infrared Spectroscopy) or process NMR (Nuclear Magnetic Resonance) to detect and characterize short-lived intermediates during the reaction.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization

The complexity of synthesizing polysubstituted aromatic compounds makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). Recent breakthroughs in computer-aided synthesis planning (CASP) have demonstrated the power of AI to propose novel and efficient synthetic routes. nih.govnih.gov

Future research directions in this domain include:

Retrosynthesis Prediction: Utilizing AI-driven retrosynthesis tools to identify non-intuitive and potentially superior synthetic pathways to Methyl 2-amino-5-chloro-3-methoxybenzoate. These platforms can analyze vast reaction databases to suggest disconnections that may not be obvious to human chemists. cas.orgyoutube.com

Reaction Optimization: Employing ML algorithms to optimize reaction conditions. By training models on existing reaction data, it is possible to predict the optimal solvent, temperature, catalyst, and stoichiometry to maximize the yield and purity of the product, reducing the need for extensive empirical screening.

Predictive Modeling: Developing models that can predict the properties and reactivity of new, unsynthesized analogs, guiding research efforts toward compounds with the most desirable characteristics. The success of these AI applications is highly dependent on the quality and diversity of the underlying training data, highlighting the need for comprehensive and well-curated chemical reaction databases. cas.org

The integration of AI and robotic automation represents a significant step towards a more efficient and automated future in chemical synthesis, allowing chemists to focus on innovation while machines handle routine optimization and execution. youtube.comyoutube.com

Exploration of Isomeric and Analogous Compounds with Distinct Chemical Reactivity Profiles

The specific substitution pattern of Methyl 2-amino-5-chloro-3-methoxybenzoate dictates its chemical properties. A logical and important avenue for future research is the systematic synthesis and study of its isomers and analogs to build a comprehensive structure-activity relationship profile. The position of substituents on the aniline (B41778) ring is known to significantly influence properties such as lipophilicity and biological activity. nih.gov

Key research activities would include:

Isomer Synthesis: Preparing and isolating other isomers where the chloro, amino, and methoxy groups are arranged differently on the benzene ring.

Analog Synthesis: Creating analogs by replacing the substituents with chemically similar groups (e.g., substituting chloro with bromo or fluoro; methoxy with ethoxy; methyl ester with ethyl ester).

Comparative Reactivity Studies: Quantitatively comparing the chemical reactivity of these isomers and analogs. This could involve measuring rates of reaction for standard transformations, assessing their stability, and determining their physicochemical properties.

This exploration could lead to the discovery of new compounds with enhanced or entirely different properties, potentially opening up new applications in materials science or as intermediates for other functional molecules. The search for novel isosteres—molecules with similar shapes and volumes—is a critical strategy in fields like medicinal chemistry to improve a compound's metabolic stability and physicochemical properties. acs.org

Table 1: Isomers of Methyl Aminochloromethoxybenzoate

| Compound Name | CAS Number | Molecular Formula | Notes |

| Methyl 2-amino-5-chloro-3-methoxybenzoate | 1395516-72-5 | C₉H₁₀ClNO₃ | The target compound of this article. |

| Methyl 2-amino-3-chloro-5-methoxybenzoate | 620409-04-9 | C₉H₁₀ClNO₃ | Isomer with swapped positions of chloro and methoxy groups. nih.gov |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | 81176-63-8 | C₉H₁₀ClNO₃ | An isomer for which a synthetic method has been patented. google.com |

| Methyl 2-amino-5-chlorobenzoate | 50694-13-8 | C₈H₈ClNO₂ | An analog lacking the methoxy group. researchgate.net |

Table 2: Summary of Proposed Future Research Directions

| Section | Research Direction | Key Methodologies | Desired Outcome |

| 8.1 | Green Synthesis | Use of alternative solvents, catalytic processes, process intensification (microwaves, ultrasound). | Sustainable, low-waste, and energy-efficient manufacturing processes. |

| 8.2 | Novel Pathways | C-H activation, convergent synthesis, development of regioselective catalysts. | Shorter, more efficient, and higher-yielding synthetic routes. |

| 8.3 | Mechanistic Studies | Computational modeling (DFT), in-situ spectroscopic analysis (ReactIR, NMR). | Enhanced reaction control, improved yields, and reduced byproducts. |

| 8.4 | AI Integration | Retrosynthesis prediction algorithms, machine learning for condition optimization. | Discovery of novel synthetic routes and rapid process optimization. |

| 8.5 | Isomer/Analog Exploration | Systematic synthesis of isomers and analogs, comparative reactivity studies. | New structure-property relationships and discovery of novel compounds. |

Q & A

Q. What are the recommended methods for synthesizing Methyl 2-amino-5-chloro-3-methoxybenzoate, and how can purity be optimized?

Synthesis typically involves multi-step reactions, such as esterification, nitration, reduction, and halogenation. For example:

- Reduction of nitro intermediates : Methyl 5-chloro-2-nitrobenzoate can be reduced using tin(II) chloride in ethyl acetate under acidic conditions to yield the amino derivative .

- Purification : Recrystallization with solvents like ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor via TLC (Rf ≈ 0.3–0.5 in 1:1 hexane:EtOAc) and confirm purity by HPLC (>95%) .

Q. How should Methyl 2-amino-5-chloro-3-methoxybenzoate be stored to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation .

- Handling : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid inhalation or skin contact. Avoid static discharge .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for methoxy (δ 3.8–3.9 ppm), amino (δ 5.1–5.3 ppm, broad), and aromatic protons (δ 6.8–7.5 ppm).

- Mass Spectrometry : ESI-MS m/z 229.6 [M+H]⁺ confirms molecular weight.

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 47.1%, H: 4.4%) .

Q. What solvents are suitable for dissolving Methyl 2-amino-5-chloro-3-methoxybenzoate in experimental workflows?

- High solubility : DMSO, DMF, or dichloromethane (10–50 mg/mL).

- Low solubility : Aqueous buffers (use co-solvents like 10% EtOH). Prepare stock solutions in DMSO and dilute to working concentrations .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

The meta-chloro and para-methoxy groups direct electrophilic substitution. For example:

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

Q. How can computational methods predict biological activity or metabolic pathways?

Q. What are the challenges in analyzing regioselectivity in multi-substituted benzoate derivatives?

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how should they be resolved?

- Solvent effects : DMSO vs. CDCl₃ alters amino proton shifts (δ 5.1 vs. δ 4.8).

- Tautomerism : Amino-keto tautomerism in polar solvents. Confirm via 2D NMR (HSQC, HMBC) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.